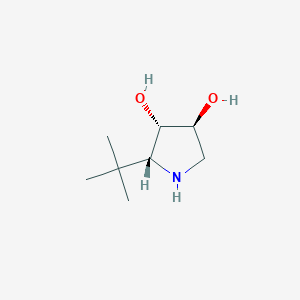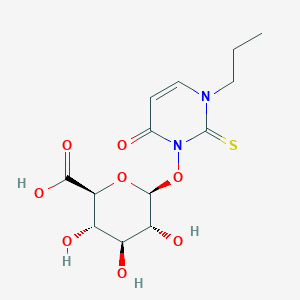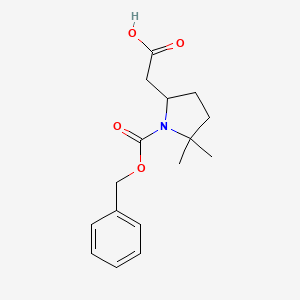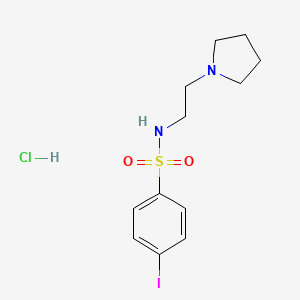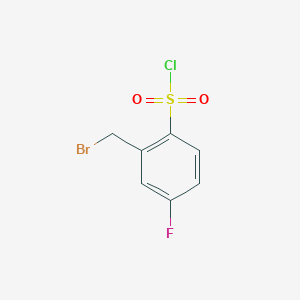
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is an organic compound that features a bromomethyl group, a fluorine atom, and a sulphonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride typically involves the bromination of 4-fluorobenzenesulphonyl chloride. This can be achieved through the reaction of 4-fluorobenzenesulphonyl chloride with bromine in the presence of a suitable catalyst or under UV light. The reaction conditions often require careful control of temperature and the use of solvents like dichloromethane to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The sulphonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and amines.
Electrophilic aromatic substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Reduction: Products include sulfonamides and thiols.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulphonyl chloride group can also participate in reactions, leading to the formation of sulfonamide or thiol derivatives. These reactions often involve the formation of intermediates, such as carbocations or sulfonate esters, which then undergo further transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-4-fluorobenzenesulphonyl chloride
- 2-(Iodomethyl)-4-fluorobenzenesulphonyl chloride
- 2-(Bromomethyl)-4-chlorobenzenesulphonyl chloride
Uniqueness
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The bromomethyl group is more reactive towards nucleophiles compared to chloromethyl or iodomethyl groups, making it a versatile intermediate in organic synthesis. The fluorine atom also influences the compound’s electronic properties, affecting its reactivity and stability.
Propriétés
Formule moléculaire |
C7H5BrClFO2S |
|---|---|
Poids moléculaire |
287.53 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(10)1-2-7(5)13(9,11)12/h1-3H,4H2 |
Clé InChI |
HMXKAEULKSUCQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CBr)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
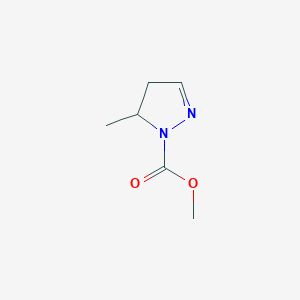
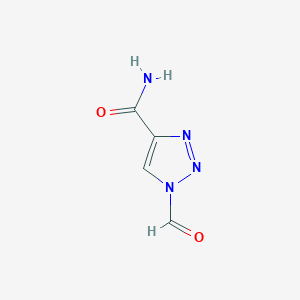

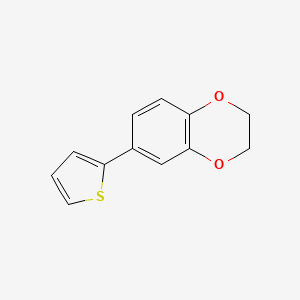
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
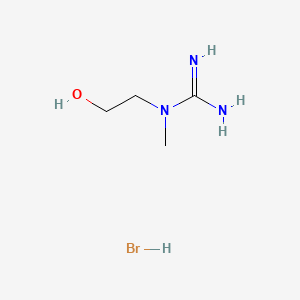
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)


